Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate
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Overview
Description
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate is a chemical compound known for its unique structure and properties. It is an ester derivative of 2-hexynoic acid and features a trimethoxyphenyl group, which contributes to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate typically involves the esterification of 2-hexynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate exerts its effects involves interactions with specific molecular targets and pathways. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The alkyne group may also participate in reactions that alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,4,6-trimethoxyphenyl)but-2-ynoate
- Methyl 4-(2,4,6-trimethoxyphenyl)pent-2-ynoate
- Methyl 4-(2,4,6-trimethoxyphenyl)hept-2-ynoate
Uniqueness
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate is unique due to its specific alkyne chain length and the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
61040-79-7 |
---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate |
InChI |
InChI=1S/C16H20O5/c1-6-11(7-8-15(17)21-5)16-13(19-3)9-12(18-2)10-14(16)20-4/h9-11H,6H2,1-5H3 |
InChI Key |
AHOIECALUHEVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC(=O)OC)C1=C(C=C(C=C1OC)OC)OC |
Origin of Product |
United States |
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